6-bromo-2,5-dimethylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-2,5-dimethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 |
InChI Key |
UJXIJDHIJZCVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole typically involves the reaction of 2-aminophenol with brominated methyl derivatives under specific conditions. One common method includes the condensation of 2-aminophenol with 2,5-dimethylbenzoyl chloride in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-bromo-2,5-dimethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
6-bromo-2,5-dimethylbenzo[d]oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of optical sensors and organic light-emitting diodes (OLEDs) due to its favorable optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,5-dimethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The activity and physicochemical properties of benzoxazole derivatives are highly dependent on substituent type, position, and heteroatom arrangement. Below is a comparative analysis of 6-bromo-2,5-dimethylbenzo[d]oxazole with structurally related compounds:
*Estimated based on analogous structures.
Key Findings
Substituent Effects: Methyl groups at positions 2 and 5 (as in this compound) enhance steric shielding and metabolic stability compared to unsubstituted benzoxazoles. This is critical for oral bioavailability in drug candidates .
Heteroatom Influence :
- Replacing oxygen with sulfur (e.g., benzo[d]thiazole analogs) increases aromaticity and alters electronic distribution, which may reduce solubility but improve thermal stability .
Bioactivity Trends :
- 5-Methylbenzoxazoles exhibit superior anticancer activity (IC₅₀: 10.50–74.30 μM) compared to 5-chloro derivatives (IC₅₀: 26.31–102.10 μM), highlighting the importance of electron-donating substituents .
- Isoxazole analogs (e.g., 6-bromo-3-methylbenzo[d]isoxazole) show structural similarity but distinct reactivity due to differences in ring electronegativity .
Q & A
How can researchers optimize the synthesis of 6-bromo-2,5-dimethylbenzo[d]oxazole for high yield and purity?
Methodological Answer:
Synthetic routes often involve condensation reactions, halogenation, or cyclization. For brominated oxazoles, a reflux approach with substituted aldehydes in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid) is effective . Yield optimization may require adjusting reaction time (e.g., 12–18 hours for cyclization) and solvent polarity. Purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended. Monitoring intermediates using TLC or HPLC ensures stepwise control .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : H NMR reveals methyl protons (δ 2.1–2.5 ppm) and aromatic protons influenced by bromine’s deshielding effect. C NMR confirms quaternary carbons adjacent to bromine .
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H∙∙∙O interactions), and halogen placement. For example, E-configurations in Schiff base analogs are confirmed via crystallography .
How can researchers evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values. Mechanistic studies may include flow cytometry for apoptosis detection .
- Enzyme inhibition : Kinase or dehydrogenase assays (e.g., spectrophotometric monitoring of NADH depletion) .
What strategies are used to analyze structure-activity relationships (SAR) in brominated oxazole derivatives?
Methodological Answer:
- Substituent variation : Compare analogs with halogen (Br, Cl), methyl, or methoxy groups. For example, fluorinated analogs show enhanced membrane permeability .
- Computational docking : Predict binding affinities to targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .
- Pharmacophore mapping : Identify critical moieties (e.g., bromine for electrophilic interactions) using MOE or Phase .
How do computational models enhance the study of this compound’s electronic properties?
Methodological Answer:
- DFT calculations : Determine dipole moments (e.g., 1.50 D in oxazole derivatives) and quadrupole coupling constants to correlate with spectroscopic data .
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., bromine’s σ-hole for halogen bonding) .
- MD simulations : Predict stability in biological membranes or protein binding pockets .
What role do hydrogen and halogen bonds play in the solid-state packing of this compound?
Methodological Answer:
- Hydrogen bonding : N–H∙∙∙O interactions (2.8–3.0 Å) form 1D chains or dimers, influencing crystallinity .
- Halogen bonding : Br∙∙∙N/O interactions (2.9–3.3 Å) in cocrystals with perfluorinated iodobenzenes enhance thermal stability .
- XRD analysis : Resolve bond angles (e.g., ∠C–Br∙∙∙N ~175°) and quantify lattice energy via Hirshfeld surfaces .
How does this compound compare structurally and functionally to fluorinated or chlorinated analogs?
Methodological Answer:
- Electron-withdrawing effects : Bromine’s polarizability enhances electrophilic reactivity vs. fluorine’s inductive effect .
- Bioactivity : Bromine improves antimicrobial potency (e.g., lower MIC vs. S. aureus) compared to chloro analogs .
- Thermal stability : Brominated derivatives exhibit higher melting points (e.g., 141–143°C) due to stronger intermolecular forces .
What experimental precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity mitigation : Use fume hoods for synthesis; avoid inhalation/contact (LD data suggests moderate toxicity) .
- Storage : Keep in amber glass under inert atmosphere (N) at –20°C to prevent bromine loss or hydrolysis .
- Waste disposal : Neutralize brominated byproducts with NaHCO before incineration .
How do the methyl and bromine substituents influence the reactivity of this compound?
Methodological Answer:
- Steric effects : Methyl groups at C2/C5 hinder nucleophilic attack at the oxazole ring .
- Electronic effects : Bromine at C6 directs electrophilic substitution to C4 via resonance .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh)) and microwave activation .
What advanced techniques elucidate interactions between this compound and biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
